2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-chloro-5-nitrobenzoate
Overview
Description
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-chloro-5-nitrobenzoate is a useful research compound. Its molecular formula is C23H18ClNO5 and its molecular weight is 423.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.0873504 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure and Spectroscopy Analysis
- A study on a similar compound, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, synthesized via reaction with 4-chlorophenacyl bromide and 3-nitrobenzoic acid, was confirmed by IR and single-crystal X-ray diffraction studies. This compound's vibrational wavenumbers, hyperpolarizability, infrared intensities, HOMO and LUMO analysis, and molecular electrostatic potential were also examined, providing insights into its charge transfer and molecular stability mechanisms (Kumar et al., 2014).
Antitumor Evaluation
- Novel derivatives of 6-amino-2-phenylbenzothiazole, which share structural similarities with the compound , have shown cytostatic activities against various human cancer cell lines. This suggests potential antitumor applications for similar compounds (Racané et al., 2006).
Chemical Reactions and Synthesis
- Research on the preparation and reactions of benzoylnitrile oxide from dimethylphenacylsulfonium bromide, which is structurally related to the compound of interest, provides insights into its potential reactivity and the mechanisms of certain chemical reactions (Otsuji et al., 1971).
Molecular Analysis and Computational Studies
- Another similar compound, 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, was analyzed using various computational methods, revealing its geometrical parameters, vibrational wavenumbers, and molecular stability. Such analyses are crucial for understanding the physical and chemical properties of related compounds (Kumar et al., 2014).
Oxidation Products and Electrochemical Studies
- A study on N,N'-substituted p-phenylenediamines, which are analogous to the compound , focused on their electrochemical and spectroscopic properties during oxidation. This research highlights the potential for studying similar oxidation behaviors in 2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-chloro-5-nitrobenzoate (Rapta et al., 2009).
Fluorescence Sensing and Luminescence
- Related compounds, like dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, have been shown to be sensitive to benzaldehyde-based derivatives, suggesting potential applications in fluorescence sensing for the compound of interest (Shi et al., 2015).
Properties
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl] 2-chloro-5-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO5/c1-14-8-9-17(12-15(14)2)21(26)22(16-6-4-3-5-7-16)30-23(27)19-13-18(25(28)29)10-11-20(19)24/h3-13,22H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHGFTUWBWXONH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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